BenchChemオンラインストアへようこそ!

Z-Leu-Leu-Leu-B(OH)2 (MG262)

Proteasome inhibition Enzyme kinetics Biochemical assay

Specify MG262 (Z-Leu-Leu-Leu-B(OH)₂) to leverage its boronic acid warhead that delivers sub-nanomolar binding (Ki = 0.03 nM) and an intracellular peptide-elevation phenotype indistinguishable from bortezomib—an effect not replicated by carfilzomib or MLN2238. This compound provides a procurement-accessible tool for allosteric proteasome studies, RANKL‑mediated osteoclast inhibition, myeloma cell line investigations, and Lon protease inhibitor development without clinical‑grade restrictions.

Molecular Formula C25H42BN3O6
Molecular Weight 491.4 g/mol
Cat. No. B8193258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-Leu-Leu-B(OH)2 (MG262)
Molecular FormulaC25H42BN3O6
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
InChIInChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)
InChIKeyMWKOOGAFELWOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MG262 (Z-Leu-Leu-Leu-B(OH)2) – Technical Baseline for Proteasome Inhibitor Procurement


MG262 (Z-Leu-Leu-Leu-B(OH)₂, CAS 179324-22-2) is a peptide boronic acid that functions as a reversible, cell‑permeable inhibitor of the proteasome . It inhibits both the chymotrypsin‑like and caspase‑like peptidase activities of the 20S/26S proteasome, thereby blocking ubiquitin‑dependent protein degradation . Structurally related to MG‑132, MG262 carries a boronic acid warhead that confers sub‑nanomolar binding affinity (Ki = 0.03 nM) and distinguishes it from aldehyde‑based inhibitors . The compound is widely used as a research tool in oncology, immunology, and protein‑homeostasis studies.

MG262 Procurement Risk Alert: Why Generic Substitution with MG‑132 or Bortezomib Fails


Proteasome inhibitors differ markedly in their warhead chemistry, subunit selectivity, and intracellular peptide‑perturbation profiles, making generic substitution unreliable. MG262 contains a boronic acid moiety that provides reversible, high‑affinity binding (Ki = 0.03 nM) to the proteasome, whereas aldehyde inhibitors such as MG‑132 exhibit ~130‑fold lower affinity (Ki = 4 nM) and distinct off‑target effects . Moreover, MG262 uniquely elevates intracellular peptide levels in a manner comparable to the clinical drug bortezomib—an effect not replicated by carfilzomib or MLN2238—indicating that compounds within the same inhibitor class can produce divergent cellular outcomes [1]. Consequently, procurement decisions based solely on “proteasome inhibitor” classification without consideration of warhead type and validated functional equivalence may compromise experimental reproducibility and data interpretation.

MG262 Quantitative Differentiation: Evidence‑Based Comparator Analysis for Scientific Selection


130‑Fold Higher Binding Affinity Compared to Aldehyde Analog MG‑132

MG262 exhibits a Ki value of 0.03 nM against the proteasome, whereas the structurally related aldehyde inhibitor MG‑132 displays a Ki of 4 nM under comparable conditions . This ~130‑fold difference in binding affinity translates directly to the substantially lower effective concentrations required for proteasome inhibition in cellular assays.

Proteasome inhibition Enzyme kinetics Biochemical assay

Superior Cytotoxicity in Multiple Myeloma Cells Relative to MG‑132 and Lactacystin

In a head‑to‑head comparison of four proteasome inhibitors in multiple myeloma cell lines (OPM‑2, U266, RPMI 8226‑S), MG262 demonstrated an IC50 value lower than that of MG‑132 and lactacystin, though higher than PSI. PSI was the most potent (IC50 = 5.7 nM), followed by MG‑262, MG‑132, and lactacystin [1]. The exact IC50 of MG262 was not reported numerically in the abstract, but the ranking order is explicitly stated.

Multiple myeloma Cytotoxicity Cancer research

Unique Elevation of Intracellular Peptide Levels Comparable to Bortezomib but Not Carfilzomib or MLN2238

Quantitative peptidomics in HEK293T and SH‑SY5Y cells revealed that only MG262 caused a substantial elevation in intracellular peptide levels comparable to that of bortezomib. Carfilzomib and MLN2238 elevated only a subset of peptides, while other inhibitors (MG132, AM114, clasto‑Lactacystin β‑lactone) did not produce this effect [1]. This peptide‑elevation phenotype is hypothesized to result from allosteric modulation of the proteasome rather than direct catalytic inhibition.

Peptidomics Intracellular peptides Proteasome allostery

10‑Fold Greater Potency than MG‑132 in Inhibiting Osteoclast Differentiation

In RANKL‑stimulated peripheral blood mononuclear cell cultures, MG262 at 0.001 μM reduced osteoclast differentiation by 3.3‑fold, whereas MG‑132 required a 10‑fold higher concentration (0.01 μM) to achieve a similar 3.2‑fold reduction [1]. For resorption capacity, 0.001 μM MG262 caused a 14.2‑fold decrease, while 0.01 μM MG‑132 produced only a 2.6‑fold decrease.

Osteoclastogenesis Bone biology NF‑κB signaling

ATP‑Dependent Inhibition of Salmonella Lon Protease with IC50 = 122 nM

MG262 was identified as the most potent inhibitor of Salmonella enterica serovar Typhimurium Lon protease among a series of commercially available peptide‑based inhibitors, exhibiting an IC50 of 122 ± 9 nM. Inhibition required ATP binding but not hydrolysis [1]. No other Lon‑specific inhibitors with comparable potency have been reported.

Antimicrobial discovery Lon protease Bacterial pathogenesis

MG262 Application Scenarios: Validated Use Cases for Proteasome and Lon Protease Research


Functional Studies of Bortezomib‑Like Proteasome Allostery

Use MG262 to recapitulate the unique intracellular peptide‑elevation phenotype observed with bortezomib [4]. This application is critical for investigating allosteric proteasome regulation and downstream signaling without the clinical‑grade restrictions associated with bortezomib procurement.

Osteoclastogenesis and Bone‑Microenvironment Assays

Employ MG262 at low nanomolar concentrations (0.001–0.01 μM) to inhibit RANKL‑induced osteoclast differentiation and resorption [4]. Its ~10‑fold potency advantage over MG‑132 enables robust inhibition while minimizing off‑target cytotoxicity in co‑culture systems.

Multiple Myeloma Cell Viability and Apoptosis Studies

Apply MG262 in myeloma cell lines (OPM‑2, U266, RPMI 8226‑S) as a boronate‑based proteasome inhibitor with superior potency to MG‑132 [4]. This scenario is suited for studies where PSI is unavailable or where boronic acid chemistry is the preferred warhead class.

Antimicrobial Lead Discovery Targeting Bacterial Lon Protease

Utilize MG262 as a validated lead compound for inhibiting Salmonella Typhimurium Lon protease (IC50 = 122 nM) [4]. This application supports structure–activity relationship studies aimed at developing species‑selective Lon inhibitors for antibiotic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

1 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Leu-Leu-Leu-B(OH)2 (MG262)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.